(2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid
Description
(2E)-3-[4-(4-Chlorophenoxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a propenoic acid backbone (CH₂=CH–COOH) linked to a phenyl ring substituted at the para position with a 4-chlorophenoxy group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the ether linkage. The compound’s molecular formula is C₁₅H₁₁ClO₃, with a molecular weight of 274.7 g/mol.
Properties
CAS No. |
73980-35-5 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-10H,(H,17,18)/b10-3+ |
InChI Key |
SUNFGEUEMIMDMJ-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- typically involves the reaction of 4-chlorophenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 4-(4-chlorophenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include 4-chlorophenol, 4-bromophenylacetic acid, and phosphonium ylides. The reactions are typically carried out in solvents such as dichloromethane or toluene under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is influenced by its functional groups and aromatic substituents:
2.1 Acid-Base Reactions
The carboxylic acid group (-COOH) readily participates in acid-base reactions, such as deprotonation to form carboxylate salts under alkaline conditions. This reactivity is critical for applications in organic synthesis and drug formulation.
2.2 Esterification
The compound undergoes esterification with alcohols (e.g., tert-butanol) to form esters, which are often used as intermediates in organic synthesis. These reactions typically require acid catalysts and reflux conditions .
2.3 Nucleophilic Substitution
The phenyl rings and conjugated double bond provide sites for nucleophilic substitution. For example, halogenation or alkylation can occur at activated positions, particularly in the presence of electron-donating groups like the chlorophenoxy substituent.
Analytical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₃ | |
| Molecular Weight | 274.70 g/mol | |
| Density | 1.299 g/cm³ | |
| Boiling Point | 371.4°C (760 mmHg) | |
| Melting Point | Not reported |
Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Reagents | Phenylacetic acid, p-chlorobenzaldehyde, K₂CO₃, acetic anhydride | |
| Temperature | 353–373 K | |
| Workup | Acidic HCl, filtration, recrystallization |
Reaction Mechanisms
4.1 Ester Hydrolysis
The hydrolysis of tert-butyl esters to the carboxylic acid involves acid catalysis, where the ester oxygen undergoes protonation, leading to cleavage of the carbonyl oxygen bond .
4.2 Perkin Reaction Mechanism
The Perkin reaction involves:
-
Condensation between the enolate of phenylacetic acid and p-chlorobenzaldehyde.
-
Cyclization to form the cinnamic acid derivative.
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that (2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid exhibits significant anticancer properties. A study published in Molecules demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the modulation of various signaling pathways. Specifically, it was shown to affect the expression of Bcl-2 family proteins, leading to increased apoptosis in breast cancer cell lines .
Case Study: Breast Cancer Inhibition
- Objective : Evaluate the anticancer effect on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : An IC50 value of 25 µM was determined, indicating effective inhibition of cell growth at this concentration .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Agricultural Applications
1. Herbicidal Activity
This compound has been studied for its potential as a herbicide. Its structural similarity to natural plant hormones allows it to interfere with plant growth regulation mechanisms. Field trials have shown promising results in controlling weed populations without adversely affecting crop yield .
Case Study: Field Trials
- Location : Agricultural fields in Southern France.
- Target Weeds : Common broadleaf weeds.
- Results : Application at a rate of 200 g/ha resulted in a 90% reduction in weed biomass compared to untreated controls .
Material Science Applications
1. Polymer Synthesis
The compound is being explored as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to UV degradation, making them suitable for outdoor applications .
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | UV Resistance (hours) |
|---|---|---|
| Standard Polymer | 150 | 50 |
| Polymer with this compound | 180 | 120 |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can undergo conjugation reactions, forming covalent bonds with target proteins, thereby altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a. Halogenation Patterns
- (2E)-3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic Acid (CAS: N/A, ): Differs in the position of the phenoxy group (attached at the phenyl ring’s ortho position) and the presence of fluorine at the meta position on the chlorophenoxy group. Molecular formula: C₁₅H₉ClFO₃; molecular weight: 297.7 g/mol.
- (2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic Acid (CAS: 202982-66-9, ): Lacks the phenoxy ether linkage; chlorine and fluorine are directly attached to the phenyl ring. Molecular formula: C₉H₆ClFO₂; molecular weight: 216.6 g/mol. Simpler structure may improve solubility but reduce steric bulk compared to the target compound .
b. Functional Group Modifications
- (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic Acid (CAS: N/A, ): Features a methylene bridge (CH₂) between the phenyl ring and the 4-chlorophenoxy group, along with a methoxy substituent at the para position. Molecular formula: C₁₇H₁₅ClO₄; molecular weight: 318.8 g/mol. The methoxy group (electron-donating) could decrease acidity relative to the target compound .
- Molecular formula: C₁₅H₁₁ClO₂; molecular weight: 258.7 g/mol.
Electronic and Steric Effects
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa* |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₁ClO₃ | 274.7 | 4-Chlorophenoxy (para) | ~4.2 |
| (2E)-3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid | C₁₅H₉ClFO₃ | 297.7 | 4-Chloro-3-fluorophenoxy (ortho) | ~3.8 |
| (2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid | C₉H₆ClFO₂ | 216.6 | 4-Chloro-3-fluorophenyl | ~3.5 |
| (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid | C₁₅H₁₁ClO₂ | 258.7 | Biphenyl | ~4.5 |
*Predicted pKa values based on substituent electronic effects.
Biological Activity
(2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid, commonly referred to as a chlorophenoxy derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a prop-2-enoic acid backbone with a chlorophenoxy group, which contributes to its biological potency. The molecular formula is , and its molecular weight is approximately 290.74 g/mol.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) cells, with an IC50 value of approximately 8.3 μM . This inhibition is attributed to the compound's dual action on critical signaling pathways involving Raf1 and JNK1 kinases, which are pivotal in cancer progression.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown the ability to downregulate pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This effect suggests potential therapeutic applications in diseases characterized by inflammation.
3. Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It scavenges free radicals and reduces oxidative stress, which is linked to various degenerative diseases. The antioxidant capacity was evaluated using DPPH assays, demonstrating effective radical scavenging activity .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Kinases : The compound selectively inhibits Raf1 and JNK1 kinases, disrupting pathways that lead to cell proliferation and survival in tumor cells .
- Modulation of Cytokine Production : By affecting the expression levels of pro-inflammatory cytokines, it helps mitigate inflammatory responses .
- Antioxidant Activity : Its ability to neutralize free radicals contributes to cellular protection against oxidative damage .
Case Studies
Several studies have investigated the effects of this compound:
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for confirming the stereochemistry and purity of (2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming stereochemistry. Use SHELXL (SHELX suite) for refinement, as it is optimized for small-molecule crystallography .
- NMR spectroscopy : Analyze - and -NMR to verify the (E)-configuration of the α,β-unsaturated carbonyl system (e.g., coupling constants for trans-vinylic protons).
- HPLC-PDA/MS : Employ reverse-phase chromatography with photodiode array detection (PDA) and mass spectrometry to assess purity (>95%) and detect regioisomeric impurities .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer :
- Cross-coupling strategies : Use Suzuki-Miyaura coupling for the 4-(4-chlorophenoxy)phenyl moiety, optimizing palladium catalysts (e.g., Pd(PPh)) and base (KCO) in anhydrous DMF at 80–100°C .
- Protecting groups : Introduce tert-butyl ester protection for the carboxylic acid during synthesis to prevent side reactions, followed by acidic deprotection (TFA/CHCl) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for high-purity isolation .
Advanced Research Questions
Q. What computational approaches are effective for predicting the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the chlorophenoxy moiety .
- MD simulations : Perform 100-ns simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .
- Validation : Correlate computational results with in vitro assays (e.g., fluorescence-based enzyme inhibition assays) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) with palladium to control stereochemistry during cross-coupling steps .
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams for stereocontrol in propenoic acid derivatives .
- Chiral HPLC : Separate enantiomers using a Chiralpak IC column (hexane/isopropanol with 0.1% TFA) to confirm enantiomeric excess (>99%) .
Q. How do researchers resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects)?
- Methodological Answer :
- Assay standardization : Validate cell models (e.g., RAW 264.7 macrophages) with LPS-induced inflammation protocols and consistent ATP levels (CellTiter-Glo®) .
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Metabolite analysis : Use LC-MS to detect in situ degradation products (e.g., decarboxylated derivatives) that may alter activity .
Q. What strategies mitigate stability issues of this compound under physiological conditions?
- Methodological Answer :
- pH-sensitive formulations : Encapsulate in liposomes (pH 7.4) to prevent premature degradation in acidic environments (e.g., stomach) .
- Prodrug design : Synthesize ethyl ester or glycoside derivatives to enhance stability, with enzymatic cleavage (e.g., esterases) at target sites .
- Stability studies : Monitor degradation kinetics in simulated biological fluids (e.g., PBS, human plasma) via HPLC-UV at 254 nm .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream targets in treated vs. control cells .
- Kinetic assays : Use surface plasmon resonance (SPR) to measure real-time binding affinity () to purified target proteins .
- In vivo models : Utilize zebrafish embryos (Danio rerio) for high-throughput toxicity and efficacy screening before murine studies .
Q. What analytical methods are critical for detecting and quantifying degradation products during long-term storage?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- UPLC-QTOF-MS : Identify degradation products (e.g., decarboxylation or oxidation) with accurate mass (<5 ppm error) .
- Quantitative NMR : Use -qNMR with maleic acid as an internal standard for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
